![molecular formula C18H16FN3O3 B4621535 4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)
4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions, utilizing specific catalysts or conditions to achieve the desired molecular architecture. For example, a related compound's synthesis has been facilitated by using a choline chloride-oxalic acid deep eutectic solvent, showcasing the importance of selecting appropriate solvents and catalysts for efficient synthesis processes (Sayahi et al., 2020).
Molecular Structure Analysis
Crystal and molecular structure studies provide insights into the conformation and spatial arrangement of atoms within a compound. A study by Manjunath et al. (2011) on a similar compound reveals the crystal class and space group, highlighting the significance of hydrogen bonding in stabilizing the molecule's structure (Manjunath et al., 2011).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups and molecular structure. For instance, compounds with azatricyclo decane dione moieties have been studied for their potential as photoprecursors, indicating the role of molecular structure in determining reactivity and stability (He & Lemal, 2003).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding a compound's behavior in different environments. Studies on related compounds emphasize the importance of X-ray crystallography in determining the precise arrangement of atoms and the conformation of rings within the molecule (Trilleras et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards other chemicals, and stability under various conditions, define a compound's utility in synthesis and its potential applications. Research on derivatives and related compounds provides valuable insights into the effects of substituents on reactivity and the formation of supramolecular structures through hydrogen bonding (Trilleras et al., 2008).
Scientific Research Applications
Photoprecursor for Difluorocarbene
4,4-Difluoropyrazolidine-3,5-dione, a related compound, has been investigated as a precursor for photochemical generation of difluorocarbene, although this specific compound proved unstable for this purpose (He & Lemal, 2003).
Catalyst in Multicomponent Synthesis Processes
The compound has similarities with others used in one-pot, multi-component processes for synthesizing various derivatives, including 4-azaphenanthrene-3,10-dione. Choline chloride-oxalic acid deep eutectic solvent was used as a catalyst in these reactions (Sayahi et al., 2020).
Crystal and Molecular Structure Studies
Related compounds have been synthesized and analyzed through X-ray diffraction studies to understand their crystal and molecular structures, which is crucial for applications in material science and pharmaceuticals (Manjunath et al., 2011).
Antiproliferative and Anticancer Activities
Heterocyclic compounds derived from similar structures have shown potential in antiproliferative and anticancer activities. These compounds have been synthesized and tested on various cancer cell lines, showing promising results (Mohareb & Abdo, 2022).
Synthesis and Crystal Structures of Oxaspirocyclic Compounds
The synthesis of new oxaspirocyclic compounds, which share structural features with the compound , provides insights into the potential for creating novel materials with specific properties (Jiang & Zeng, 2016).
Synthesis of Novel Fluorinated Compounds
The compound relates to the synthesis of fluorinated benzo[a]pyrene, which serves as a probe for studying metabolic activation of polycyclic aromatic hydrocarbons, important in the field of toxicology and environmental health (Agarwal et al., 1991).
properties
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-11-4-2-1-3-10(11)9-21-8-7-14(20-21)22-17(23)15-12-5-6-13(25-12)16(15)18(22)24/h1-4,7-8,12-13,15-16H,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCKDFZGMNKFEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)N(C3=O)C4=NN(C=C4)CC5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.